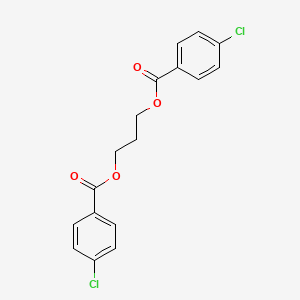
Propane-1,3-diyl bis(4-chlorobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,3-diyl bis(4-chlorobenzoate) is an organic compound with the molecular formula C17H14Cl2O4. It is a derivative of propane, where two 4-chlorobenzoate groups are attached to the 1 and 3 positions of the propane molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane-1,3-diyl bis(4-chlorobenzoate) can be synthesized through the esterification reaction between propane-1,3-diol and 4-chlorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of propane-1,3-diyl bis(4-chlorobenzoate) involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,3-diyl bis(4-chlorobenzoate) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 4-chlorobenzoate groups can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield propane-1,3-diol and 4-chlorobenzoic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products include substituted benzoates and propane derivatives.
Hydrolysis: Products are propane-1,3-diol and 4-chlorobenzoic acid.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Applications De Recherche Scientifique
Propane-1,3-diyl bis(4-chlorobenzoate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of propane-1,3-diyl bis(4-chlorobenzoate) involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active 4-chlorobenzoic acid, which can then interact with cellular components. The chlorine atoms in the benzoate groups can also participate in substitution reactions, leading to the formation of new compounds with potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2-diyl bis(3-chlorobenzoate): Similar structure but with different positioning of the chlorobenzoate groups.
1,1′-(Propane-1,3-diyl)bis(3-phenylthiourea): Contains thiourea groups instead of ester groups.
1,3-Bis(tosyloxy)propane: Contains tosylate groups instead of chlorobenzoate groups
Uniqueness
Propane-1,3-diyl bis(4-chlorobenzoate) is unique due to its specific ester linkage and the presence of 4-chlorobenzoate groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
57847-60-6 |
|---|---|
Formule moléculaire |
C17H14Cl2O4 |
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
3-(4-chlorobenzoyl)oxypropyl 4-chlorobenzoate |
InChI |
InChI=1S/C17H14Cl2O4/c18-14-6-2-12(3-7-14)16(20)22-10-1-11-23-17(21)13-4-8-15(19)9-5-13/h2-9H,1,10-11H2 |
Clé InChI |
XXVLEKQHSJKZEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
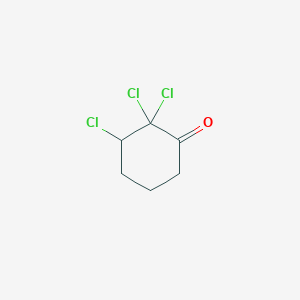
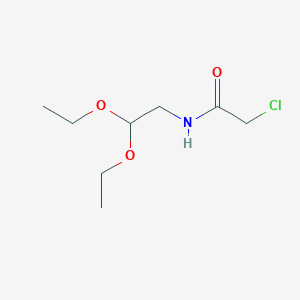
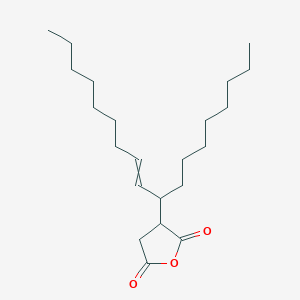
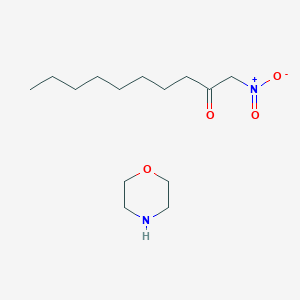
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
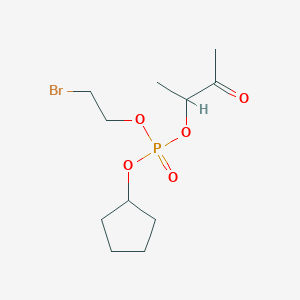
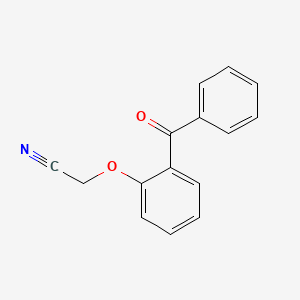
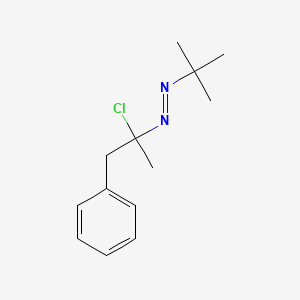
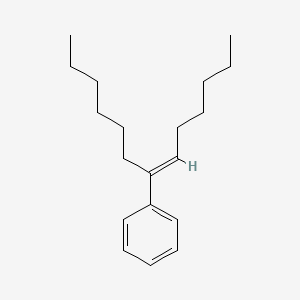
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
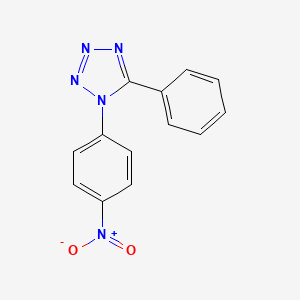
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
